molecular formula C6H6N4O B13096796 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

Cat. No.: B13096796
M. Wt: 150.14 g/mol
InChI Key: RCZYPIBCTAXEOB-UHFFFAOYSA-N
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Description

2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug design. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and development in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under specific conditions. For example, the reaction can be catalyzed by a Schiff base zinc (II) complex supported on magnetite nanoparticles, resulting in high yields under mild conditions . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of heterogeneous catalysts. For instance, the use of CuOx-ZnO/Al2O3-TiO2 as a catalyst has been reported for the synthesis of triazolopyrimidine derivatives . These methods are advantageous due to their efficiency, high yields, and the ability to recycle catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or Pb(OAc)4.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidizers: NaOCl, Pb(OAc)4, MnO2

    Catalysts: Schiff base zinc (II) complex, CuOx-ZnO/Al2O3-TiO2

    Solvents: Solvent-free conditions or common organic solvents like ethanol or acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization of N-(2-pyridyl)amidines can yield 2-amino[1,2,4]pyrazolo[1,5-a]pyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2 by fitting into the active site through essential hydrogen bonding with residues like Leu83 . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

2-methyl-6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one

InChI

InChI=1S/C6H6N4O/c1-4-8-5-2-3-7-6(11)10(5)9-4/h2-3H,1H3,(H,7,11)

InChI Key

RCZYPIBCTAXEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C=CNC2=O

Origin of Product

United States

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